molecular formula C10H11NO4 B1325503 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid CAS No. 898784-56-0

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid

Cat. No. B1325503
M. Wt: 209.2 g/mol
InChI Key: QTQSOGJEIFPNMN-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid, also known as 6-methoxy-3-pyridyl-4-oxobutanoic acid (MPOBA), is a naturally occurring organic compound that has been the subject of numerous scientific studies. It is a structural analog of the neurotransmitter glutamate and is found in the human body, where it is involved in a variety of biochemical and physiological processes. MPOBA has been studied for its potential applications in the treatment of various neurological and psychiatric disorders, as well as its potential as a tool for laboratory experiments. The purpose of

Scientific Research Applications

1. Bone Turnover and Osteoporosis Treatment

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise in the treatment and prevention of osteoporosis. It exhibited significant efficacy in in vivo models of bone turnover, marking it as a potential therapeutic agent in this field (Hutchinson et al., 2003).

2. Structural Analysis and Hydrogen Bonding

The structural characterization of compounds including 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid has been explored, focusing on their molecular conformations and hydrogen bonding patterns. This includes the study of protonation sites and intermolecular hydrogen bonds, contributing to the understanding of the compound's chemical properties and potential interactions (Böck et al., 2021).

3. Pharmaceutical Compound Behavior

Research has been conducted on the hydration and crystallization properties of pharmaceutical compounds related to 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid. The focus has been on understanding different crystalline forms and their stability under various conditions, which is crucial for pharmaceutical development and formulation (Zhao et al., 2009).

4. Luminescence and Liquid Crystalline Behavior

Studies have explored the luminescent properties and liquid crystalline behavior of derivatives of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid. These compounds have shown potential as mesogens, with applications in materials science, particularly in the context of their phase behavior and optical properties (Ahipa et al., 2014).

5. Catalytic Activity and Complex Formation

The compound has been a part of research focusing on its role in forming stable complexes with metal ions, such as Cu(II), and its potential catalytic activity. These studies contribute to the understanding of its chemical reactivity and potential applications in catalysis and material sciences (Drabina et al., 2010).

properties

IUPAC Name

4-(6-methoxypyridin-3-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-9-4-2-7(6-11-9)8(12)3-5-10(13)14/h2,4,6H,3,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQSOGJEIFPNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642128
Record name 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid

CAS RN

898784-56-0
Record name 6-Methoxy-γ-oxo-3-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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